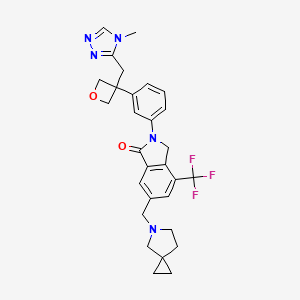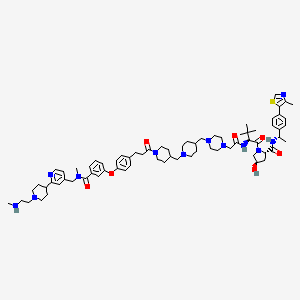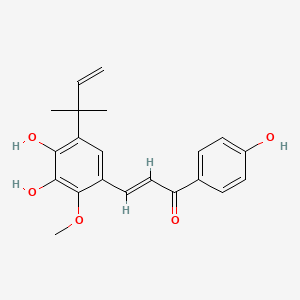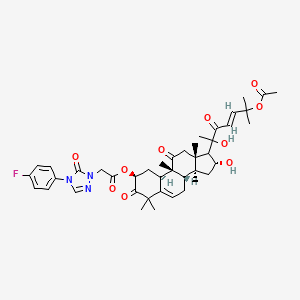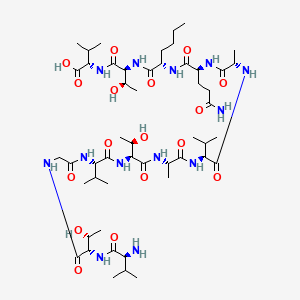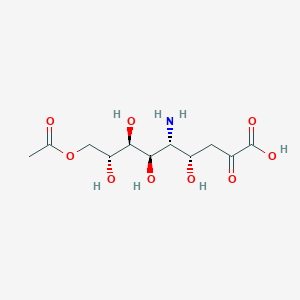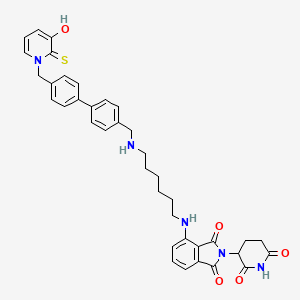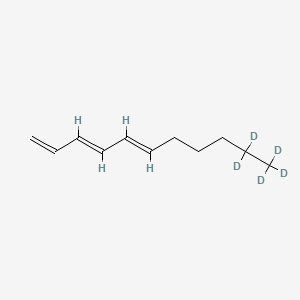
(1,3E,5E)-Undeca-1,3,5-triene-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3E,5E)-Undeca-1,3,5-triene-d5 is a deuterated hydrocarbon compound with the molecular formula C11H15D5. This compound is characterized by the presence of three conjugated double bonds in the 1, 3, and 5 positions of the undecane chain. The deuterium atoms replace five hydrogen atoms, making it useful in various scientific applications, particularly in spectroscopy and analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3E,5E)-Undeca-1,3,5-triene-d5 typically involves the deuteration of the corresponding hydrocarbon. One common method is the catalytic deuteration of 1,3,5-undecatriene using deuterium gas (D2) in the presence of a palladium or platinum catalyst. The reaction is carried out under controlled conditions, usually at elevated temperatures and pressures, to ensure the complete incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
(1,3E,5E)-Undeca-1,3,5-triene-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
科学研究应用
(1,3E,5E)-Undeca-1,3,5-triene-d5 has several scientific research applications:
Spectroscopy: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Analytical Chemistry: Employed in mass spectrometry for the calibration of instruments.
Biological Studies: Utilized in tracer studies to track metabolic pathways.
Material Science: Investigated for its potential in the development of new materials with unique properties.
作用机制
The mechanism of action of (1,3E,5E)-Undeca-1,3,5-triene-d5 is primarily related to its deuterium content. Deuterium atoms have a different nuclear spin compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy. This property allows researchers to study molecular interactions and dynamics with high precision. The compound does not have specific molecular targets or pathways but serves as a tool in various analytical techniques.
相似化合物的比较
Similar Compounds
(1,3E,5E)-Undeca-1,3,5-triene: The non-deuterated version of the compound.
(1,3E,5E)-Octa-1,3,5-triene: A shorter chain analogue with similar conjugated double bonds.
(1,3E,5E)-Deca-1,3,5-triene: Another analogue with a different chain length.
Uniqueness
The uniqueness of (1,3E,5E)-Undeca-1,3,5-triene-d5 lies in its deuterium content, which provides distinct advantages in spectroscopic and analytical applications. The presence of deuterium atoms enhances the resolution and sensitivity of NMR and mass spectrometry, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H18 |
|---|---|
分子量 |
155.29 g/mol |
IUPAC 名称 |
(3E,5E)-10,10,11,11,11-pentadeuterioundeca-1,3,5-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9+/i2D3,4D2 |
InChI 键 |
JQQDKNVOSLONRS-IAVOJCGMSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C/C=C/C=C |
规范 SMILES |
CCCCCC=CC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)


